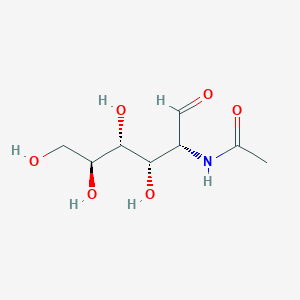

aldehydo-N-acetyl-D-mannosamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO6 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

N-[(2R,3S,4R,5S)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m0/s1 |

InChI Key |

MBLBDJOUHNCFQT-XAMCCFCMSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@@H]([C@H]([C@H](CO)O)O)O |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways of Aldehydo N Acetyl D Mannosamine

De Novo Biosynthesis from Precursors

The primary pathway for generating N-acetyl-D-mannosamine begins with the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), which is derived from glucose. wikipedia.org This initial and rate-limiting step is catalyzed by a key bifunctional enzyme.

In vertebrates, the formation of aldehydo-N-acetyl-D-mannosamine is initiated by the epimerase domain of the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). uniprot.orgnih.govmdpi.com This domain catalyzes the conversion of UDP-N-acetyl-α-D-glucosamine (UDP-GlcNAc) into this compound, a reaction that involves the removal of the UDP (uridine diphosphate) moiety and the epimerization of the carbohydrate at the C-2 position. uniprot.orgmdpi.comsigmaaldrich.com The mechanism involves the release of a proton at C-2, elimination of the UDP group to form a 2-acetamidoglucal (B1262020) intermediate, followed by the stereospecific addition of a water molecule to yield ManNAc. nih.gov In contrast, bacterial UDP-GlcNAc 2-epimerase catalyzes the reversible interconversion between UDP-GlcNAc and UDP-N-acetylmannosamine (UDP-ManNAc) without releasing the UDP nucleotide. ubc.canih.gov

The conversion of UDP-GlcNAc to ManNAc by the GNE enzyme is the rate-limiting step in the sialic acid biosynthetic pathway. wikipedia.org The activity of the epimerase domain of GNE is subject to allosteric feedback inhibition by CMP-N-acetylneuraminic acid (CMP-Neu5Ac), which is the final activated form of sialic acid. wikipedia.orguniprot.org This regulatory mechanism ensures that the production of ManNAc and, consequently, sialic acids is tightly controlled to meet cellular needs. When CMP-Neu5Ac binds to an allosteric site on the GNE enzyme, it inhibits the epimerase activity, thus slowing down the entire pathway. wikipedia.org The oligomeric state of the GNE enzyme also regulates its activity; the dimeric form is active as a kinase, while the hexameric form exhibits both full epimerase and kinase activities. uniprot.org In a condition known as sialuria, a lack of this feedback inhibition leads to the overproduction of sialic acid. uniprot.orgpatsnap.com

Salvage and Interconversion Pathways of N-acetyl-D-mannosamine

Cells can also utilize and interconvert N-acetyl-D-mannosamine through salvage pathways, which involve phosphorylation and managing its chemical forms.

Once this compound is formed, it is phosphorylated to N-acyl-D-mannosamine 6-phosphate. wikipedia.org In vertebrates, this reaction is catalyzed by the kinase domain of the same bifunctional GNE enzyme, utilizing ATP as the phosphate (B84403) donor. wikipedia.orgmdpi.comwikipedia.org This kinase activity is not subject to the same feedback inhibition by CMP-Neu5Ac that regulates the epimerase domain. uniprot.org

In several pathogenic bacteria, a different enzyme, N-acetylmannosamine kinase (NanK), carries out this phosphorylation step as part of the sialic acid catabolic pathway, which allows the bacteria to use sialic acids as a source of carbon and nitrogen. nih.gov This kinase belongs to the ROK (Repressor, Open reading frame, Kinase) superfamily of enzymes. nih.gov

Table 1: Key Enzymes in N-acetyl-D-mannosamine Metabolism

| Enzyme | Organism Type | Function | Substrates | Products | Regulation |

| GNE (Epimerase Domain) | Vertebrates | Catalyzes the epimerization of UDP-GlcNAc to form ManNAc. uniprot.orgsigmaaldrich.com | UDP-N-acetylglucosamine, H₂O | This compound, UDP | Allosterically inhibited by CMP-Neu5Ac. wikipedia.orguniprot.org |

| GNE (Kinase Domain) | Vertebrates | Phosphorylates ManNAc to ManNAc-6-phosphate. wikipedia.orgmdpi.com | N-acetyl-D-mannosamine, ATP | N-acetyl-D-mannosamine 6-phosphate, ADP | Not inhibited by CMP-Neu5Ac. uniprot.org |

| N-acetylmannosamine Kinase (NanK) | Bacteria | Phosphorylates ManNAc to ManNAc-6-phosphate in the sialic acid catabolic pathway. nih.gov | N-acetyl-D-mannosamine, ATP | N-acetyl-D-mannosamine 6-phosphate, ADP | - |

Like other monosaccharides, N-acetyl-D-mannosamine in solution exists in equilibrium between its open-chain aldehydo form and its cyclic pyranose and furanose hemiacetal forms. The aldehydo form, though typically present in small amounts in this equilibrium, is the specific substrate for the N-acetylmannosamine kinase (the kinase domain of GNE or NanK). uniprot.org The enzymatic reaction continuously removes the aldehydo form from the equilibrium, driving the conversion from the cyclic forms to the open-chain form to replenish the substrate pool for phosphorylation.

Conversion to Sialic Acids

The product of the kinase reaction, N-acetyl-D-mannosamine-6-phosphate, is a direct precursor for the synthesis of sialic acids. sigmaaldrich.com It undergoes condensation with phosphoenolpyruvate (B93156) (PEP), a reaction catalyzed by N-acetylneuraminate-9-phosphate synthase (NANS), to produce N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P). sigmaaldrich.comru.nl This phosphorylated sialic acid is then dephosphorylated by N-acetylneuraminate-9-phosphate phosphatase (NANP) to yield N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans. sigmaaldrich.comru.nl Neu5Ac is subsequently activated in the nucleus by its attachment to cytidine (B196190) triphosphate (CTP), forming the donor substrate CMP-Neu5Ac, which is then used by sialyltransferases in the Golgi apparatus to sialylate glycoconjugates. wikipedia.orgsigmaaldrich.com

N-acetylneuraminate Lyase (NAL)-Mediated Condensation of this compound with Pyruvate (B1213749)

N-acetylneuraminate lyase (NAL), also known as sialic acid aldolase (B8822740), is a key enzyme that catalyzes the reversible condensation of this compound with pyruvate to form N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid. acs.orgnih.govwikipedia.org This reaction is a crucial step in the biosynthesis of sialic acids. nih.gov The enzyme belongs to the family of lyases, specifically the oxo-acid-lyases, that cleave carbon-carbon bonds. wikipedia.orgqmul.ac.uk

The reaction mechanism of NAL is a Class I aldolase reaction that proceeds through a Schiff base intermediate. acs.orgnih.gov The process follows an ordered Bi-Uni kinetic mechanism where pyruvate binds first to the enzyme, forming a Schiff base with a conserved lysine (B10760008) residue (Lys-165 in E. coli NAL). acs.orgnih.gov This is followed by the binding of ManNAc. The enamine form of the pyruvate-Schiff base complex then attacks the aldehyde carbon of ManNAc. nih.gov Key amino acid residues, such as Tyr137 and Thr167 in E. coli NAL, stabilize the transition state through hydrogen bonding with the emerging tetrahedral oxyanion of the former ManNAc aldehyde group. nih.gov Finally, hydrolysis of the resulting enzyme-Neu5Ac-Schiff base releases Neu5Ac as the product. acs.org

The reversible nature of the NAL-catalyzed reaction allows for both the synthesis and cleavage of Neu5Ac. nih.govresearchgate.net By using an excess of either pyruvate or a ManNAc derivative, the equilibrium of the reaction can be shifted towards the synthesis of the corresponding Neu5Ac product. nih.govd-nb.info This property has been exploited for the chemoenzymatic synthesis of various sialic acid derivatives. nih.govd-nb.infonih.gov

Table 1: Key Enzymes and Substrates in NAL-Mediated Condensation

| Component | Role | Reference |

| N-acetylneuraminate lyase (NAL) | Enzyme catalyzing the reversible condensation | acs.orgnih.govwikipedia.org |

| This compound (ManNAc) | Substrate providing the amino sugar backbone | acs.orgnih.gov |

| Pyruvate | Substrate providing a three-carbon unit | acs.orgnih.gov |

| N-acetylneuraminic acid (Neu5Ac) | Product of the condensation reaction | acs.orgnih.gov |

Subsequent Steps to Activated Sialic Acid Species for Glycosylation

Following its synthesis, N-acetylneuraminic acid must be activated before it can be incorporated into glycoconjugates, a process known as glycosylation. wikipedia.org This activation step is crucial for the biological function of sialic acids. mdpi.com

The activation of Neu5Ac occurs in the nucleus of eukaryotic cells. nih.govsigmaaldrich.com Neu5Ac is transported into the nucleus where it reacts with cytidine triphosphate (CTP) in a reaction catalyzed by CMP-sialic acid synthetase (CMAS). mdpi.comsigmaaldrich.comqa-bio.com This reaction produces the activated sugar nucleotide, cytidine monophospho-N-acetylneuraminic acid (CMP-Neu5Ac), and pyrophosphate. mdpi.comsigmaaldrich.com

CMP-Neu5Ac is the universal donor substrate for all sialyltransferases, the enzymes responsible for transferring sialic acid residues to the terminal positions of glycan chains on glycoproteins and glycolipids. mdpi.comnih.gov The newly synthesized CMP-Neu5Ac is transported from the nucleus back to the cytoplasm and then into the Golgi apparatus by a specific antiporter. nih.gov Within the Golgi, sialyltransferases catalyze the transfer of Neu5Ac from CMP-Neu5Ac to acceptor glycans, completing the process of sialylation. nih.govnih.gov

Table 2: Key Molecules in the Activation and Transfer of Sialic Acid

| Molecule | Function | Location | Reference |

| N-acetylneuraminic acid (Neu5Ac) | Precursor to activated sialic acid | Cytosol, Nucleus | sigmaaldrich.com |

| Cytidine triphosphate (CTP) | Energy source for activation | Nucleus | sigmaaldrich.com |

| CMP-sialic acid synthetase (CMAS) | Enzyme catalyzing the activation of Neu5Ac | Nucleus | mdpi.comsigmaaldrich.com |

| Cytidine monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) | Activated sialic acid donor | Nucleus, Cytoplasm, Golgi | mdpi.comnih.gov |

| Sialyltransferases | Enzymes transferring sialic acid to glycans | Golgi apparatus | nih.gov |

Catabolic Pathways Involving this compound in Microorganisms

In many microorganisms, particularly pathogenic bacteria, sialic acids can be utilized as a source of carbon and nitrogen. acs.orgnih.gov The catabolism of sialic acid begins with its cleavage, a reaction that involves this compound as a key product.

The initial step in the degradation of N-acetylneuraminic acid (Neu5Ac) in bacteria like Escherichia coli is catalyzed by N-acetylneuraminate lyase (NanA). researchgate.netnih.gov This enzyme cleaves Neu5Ac into pyruvate and N-acetyl-D-mannosamine (ManNAc). researchgate.netnih.gov

Following its formation, ManNAc is further metabolized. In the sialic acid catabolic pathway of Gram-negative bacteria, ManNAc is phosphorylated by the enzyme N-acetylmannosamine kinase (NanK) in an ATP-dependent reaction to produce N-acetylmannosamine-6-phosphate (ManNAc-6-P). acs.orgnih.gov NanK is the second enzyme in this catabolic pathway. acs.orgnih.gov

Subsequently, N-acetylmannosamine-6-phosphate epimerase (NanE) converts ManNAc-6-P to N-acetylglucosamine-6-phosphate (GlcNAc-6-P). nih.govnih.gov This intermediate, GlcNAc-6-P, then enters the well-established pathway for N-acetylglucosamine degradation, where it is deacetylated by N-acetylglucosamine-6-phosphate deacetylase (NagA) and then deaminated by glucosamine-6-phosphate deaminase (NagB) to ultimately yield fructose-6-phosphate, which can enter central carbon metabolism. nih.govnih.gov

Therefore, the catabolic pathways for N-acetylneuraminic acid, N-acetyl-D-mannosamine, and N-acetylglucosamine converge at the level of N-acetylglucosamine-6-phosphate in these microorganisms. nih.gov

Table 3: Enzymes in the Microbial Catabolism of this compound

| Enzyme | Reaction Catalyzed | Reference |

| N-acetylneuraminate lyase (NanA) | Cleavage of Neu5Ac to pyruvate and ManNAc | researchgate.netnih.gov |

| N-acetylmannosamine kinase (NanK) | Phosphorylation of ManNAc to ManNAc-6-P | acs.orgnih.gov |

| N-acetylmannosamine-6-phosphate epimerase (NanE) | Conversion of ManNAc-6-P to GlcNAc-6-P | nih.govnih.gov |

| N-acetylglucosamine-6-phosphate deacetylase (NagA) | Deacetylation of GlcNAc-6-P | nih.govnih.gov |

| Glucosamine-6-phosphate deaminase (NagB) | Deamination of glucosamine-6-phosphate | nih.govnih.gov |

Enzymology and Mechanistic Studies Centered on Aldehydo N Acetyl D Mannosamine Reactivity

N-acetylneuraminate Lyase (NAL)

N-acetylneuraminate lyase (NAL), also known as sialic acid aldolase (B8822740), is a Class I aldolase that catalyzes the reversible condensation of pyruvate (B1213749) and N-acetyl-D-mannosamine to form N-acetylneuraminic acid (Neu5Ac), the most prevalent sialic acid. nih.govacs.org This enzyme plays a pivotal role in the catabolism and biosynthesis of sialic acids. researchgate.netnih.gov The reaction mechanism proceeds through a Schiff base intermediate. nih.govebi.ac.uk

Detailed Molecular Mechanism of Aldehydo-N-acetyl-D-mannosamine Condensation

The condensation reaction catalyzed by NAL follows an ordered Bi-Uni kinetic mechanism, where pyruvate binds to the enzyme first, followed by ManNAc. nih.govacs.org The key steps in the condensation of this compound are as follows:

Schiff Base Formation: The reaction initiates with the formation of a Schiff base between the keto group of pyruvate and the ε-amino group of a conserved lysine (B10760008) residue (Lys165 in E. coli NAL) in the active site. nih.govresearchgate.net

Enamine Formation: The pyruvate-Schiff base intermediate then tautomerizes to form a more nucleophilic enamine. nih.gov

Nucleophilic Attack: The enamine attacks the aldehyde carbon of ManNAc. nih.govresearchgate.net

Carbon-Carbon Bond Formation: This nucleophilic attack results in the formation of a new carbon-carbon bond between pyruvate and ManNAc. nih.gov

Protonation and Product Release: A proton is donated to the aldehyde oxygen of ManNAc, a step facilitated by a key tyrosine residue (Tyr137 in E. coli NAL). nih.govacs.org This leads to the formation of the Neu5Ac-Schiff base complex. Subsequent hydrolysis of this complex releases Neu5Ac from the enzyme. nih.gov

The activation barrier of the reaction is primarily dominated by the carbon-carbon bond formation step. acs.orgnih.gov

Structural Biology of Enzyme-Aldehydo-N-acetyl-D-mannosamine Complexes (e.g., X-ray Crystallography and QM/MM Simulations)

The structural understanding of NAL and its interaction with substrates has been significantly advanced by X-ray crystallography and quantum mechanics/molecular mechanics (QM/MM) simulations. nih.govacs.org

X-ray Crystallography: Crystal structures of NAL from various organisms, including E. coli and Pasteurella multocida, have been determined. nih.govnih.gov These structures reveal a homotetrameric assembly, with each monomer adopting a classic (β/α)₈ TIM barrel fold. nih.gov While a crystal structure of the enzyme in complex with both pyruvate and ManNAc simultaneously has been challenging to obtain, a "snapshot" structure of a Y137A variant of E. coli NAL crystallized in the presence of Neu5Ac revealed discontinuous electron density in one subunit, showing the positions of enzyme-bound pyruvate and ManNAc. nih.govnih.gov This structure provided a crucial starting point for computational modeling. nih.gov Structures of a K164A variant of P. multocida NAL in complex with sialic acids show that the sugars bind in their open-chain ketone form, with numerous hydrogen bond interactions with active site residues. nih.gov

QM/MM Simulations: Combined QM/MM simulations have been instrumental in elucidating the reaction mechanism. nih.govacs.org These studies have confirmed that Tyr137 acts as the proton donor to the aldehyde oxygen of ManNAc during the condensation reaction. acs.orgnih.gov The simulations also highlight that the proton transfer from Tyr137 is essential for the formation of a stable Neu5Ac-Lys165 Schiff base complex. nih.govacs.org The geometry of the transition states along the carbon-carbon bond-forming pathway has been modeled, providing insights for future enzyme engineering. nih.gov

Substrate Specificity and Kinetic Parameters Governing this compound Processing

NAL exhibits a degree of substrate promiscuity, although it is most efficient with its natural substrates. The enzyme can utilize various analogs of both pyruvate and ManNAc for the synthesis of diverse sialic acid derivatives. nih.govnih.gov The kinetic parameters for the cleavage of Neu5Ac by wild-type and variant E. coli NAL have been determined using a lactate (B86563) dehydrogenase (LDH) coupled enzyme assay. nih.govacs.org

Below is an interactive data table summarizing the steady-state kinetic parameters for the cleavage of N-acetylneuraminic acid (Neu5Ac) by wild-type and variant E. coli NAL.

| Enzyme Variant | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |

| Wild-type | 36.0 ± 1.0 | 2.9 ± 0.3 | 12.4 |

| Y137A | 0.0031 ± 0.0001 | 3.6 ± 0.4 | 0.00086 |

| Y137F | 0.0076 ± 0.0001 | 3.0 ± 0.2 | 0.0025 |

| S47A | 29.0 ± 2.0 | 3.2 ± 0.5 | 9.1 |

| T167A | 9.0 ± 1.0 | 4.0 ± 0.8 | 2.3 |

| T167S | 35.0 ± 1.0 | 2.8 ± 0.3 | 12.5 |

| Data derived from studies on E. coli NAL. nih.govacs.org |

Identification and Functional Analysis of Key Catalytic Residues Involved in this compound Activation

Several key amino acid residues are crucial for the catalytic activity of NAL, particularly in the activation of ManNAc.

Lys165 (in E. coli NAL): This lysine residue is strictly conserved and is essential for forming the initial Schiff base with pyruvate, which is a hallmark of Class I aldolases. researchgate.netebi.ac.uk

Tyr137 (in E. coli NAL): This residue acts as the crucial proton donor to the aldehyde oxygen of ManNAc during the condensation step. nih.govacs.org Site-directed mutagenesis studies, where Tyr137 was replaced with alanine (B10760859) (Y137A) or phenylalanine (Y137F), resulted in a dramatic decrease in catalytic activity, confirming its vital role. nih.gov

Catalytic Triad (B1167595) (Tyr110', Ser47, Tyr137 in E. coli NAL): QM/MM simulations and mutagenesis have suggested that a triad of residues, including Tyr137, Ser47, and Tyr110 from an adjacent subunit, work together to correctly position Tyr137 for its proton-donating function. nih.govacs.orgnih.gov This is analogous to similar catalytic triads found in other (α/β)₈ TIM barrel lyases. nih.govacs.org

Thr167 (in E. coli NAL): This threonine residue is thought to stabilize the transition state through hydrogen bonding with the former aldehyde oxygen of ManNAc. acs.org A T167A mutant showed a four-fold decrease in kcat, while a T167S mutant, which preserves the hydroxyl group, had kinetic parameters similar to the wild-type enzyme. acs.org

N-acetylmannosamine Kinase (NAGK/NanK)

N-acetylmannosamine kinase (NanK) is an enzyme that catalyzes the phosphorylation of N-acetyl-D-mannosamine (ManNAc) to N-acetyl-D-mannosamine-6-phosphate (ManNAc-6P). nih.gov This is a key step in the sialic acid catabolic pathway in many bacteria. nih.gov

ATP-Dependent Phosphorylation Mechanism of N-acetyl-D-mannosamine

NanK belongs to the family of transferases, specifically phosphotransferases, that transfer a phosphate (B84403) group from ATP to an alcohol group on the substrate. wikipedia.org The systematic name for this enzyme class is ATP:N-acyl-D-mannosamine 6-phosphotransferase. wikipedia.org

The reaction is as follows: ATP + N-acetyl-D-mannosamine ⇌ ADP + N-acetyl-D-mannosamine 6-phosphate wikipedia.org

This phosphorylation step is crucial for trapping ManNAc inside the cell and preparing it for the subsequent enzymatic reaction in the catabolic pathway, which is epimerization to N-acetylglucosamine-6-phosphate by NanE. nih.gov Structural and functional studies of NanK from pathogenic bacteria have confirmed that the enzyme catalyzes this phosphorylation reaction to generate ManNAc-6P. nih.gov The enzyme is part of the ROK (Repressor, Open reading frame, Kinase) superfamily. nih.gov While a conserved zinc-finger motif is important for the structure and function of many ROK family members, it has been shown to be absent in the NanK of Fusobacterium nucleatum, indicating some structural diversity within this enzyme class. nih.gov

Enzymatic Specificity for N-acetyl-D-mannosamine and Related Sugars

The transport and metabolism of N-acetyl-D-mannosamine (ManNAc) and N-acetyl-D-glucosamine (GlcNAc) are fundamental processes, as these are essential precursors for N-acetylneuraminic acid (NeuAc), the monomer of polysialic acid. nih.gov In Escherichia coli K1, both amino sugars are utilized as carbon sources and are taken up by the mannose phosphotransferase system, which exhibits broad substrate specificity. nih.gov The uptake of ManNAc and GlcNAc is competitively inhibited by glucose, mannose, fructose (B13574), and glucosamine (B1671600). nih.gov

N-Acetyl-β-D-mannosamine hydrate (B1144303) serves as a substrate for identifying and characterizing enzymes like N-acetyl-glucosamine epimerase(s) and aldolase(s). mpbio.com Furthermore, ManNAc is a critical precursor in the synthesis of N-acetylneuraminic acid. mpbio.comsigmaaldrich.com

| Enzyme/System | Substrate(s) | Notes |

| E. coli K1 Mannose Phosphotransferase System | N-acetyl-D-mannosamine, N-acetyl-D-glucosamine | Uptake is competitively inhibited by glucose, mannose, fructose, and glucosamine. nih.gov |

| N-acetyl-glucosamine epimerase(s) | N-Acetyl-β-D-mannosamine hydrate | Used for enzyme characterization. mpbio.com |

| Aldolase(s) | N-Acetyl-β-D-mannosamine hydrate | Used for enzyme characterization. mpbio.com |

UDP-N-acetylglucosamine 2-Epimerase (GNE)

The bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) is the key enzyme in the sialic acid biosynthesis pathway. mdpi.comnih.gov It catalyzes the initial, rate-limiting step in the formation of N-acetylneuraminic acid (NeuAc). uniprot.orgwikipedia.org

The epimerase domain of GNE catalyzes the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetyl-D-mannosamine (ManNAc) and UDP. mdpi.com This enzymatic reaction involves the inversion of stereochemistry at the C-2 position of the sugar. ubc.ca The mechanism is complex because the proton at the C-2 position is not acidic, necessitating a pathway more intricate than simple deprotonation and reprotonation. ubc.ca

The proposed mechanism for the bacterial UDP-GlcNAc 2-epimerase involves an anti-elimination of UDP from UDP-GlcNAc to form a 2-acetamidoglucal (B1262020) intermediate, followed by a syn-addition of UDP to the double bond to yield UDP-ManNAc. ubc.ca In vertebrates, the hydrolyzing epimerase activity of GNE results in the formation of ManNAc and UDP. nih.gov This process is thought to proceed through the formation of a 2-acetamidoglucal intermediate after the elimination of the UDP moiety. A water molecule is then added stereospecifically to C-1 and C-2 to produce ManNAc. nih.gov

Kinetic studies with recombinant E. coli UDP-GlcNAc 2-epimerase have determined a kcat of 4.8 ± 0.2 s⁻¹ and an apparent Km of 0.73 ± 0.09 mM, with a Hill coefficient of 2.3 ± 0.2, indicating positive cooperativity. ubc.ca

The epimerase activity of GNE is subject to feedback inhibition by CMP-N-acetylneuraminic acid (CMP-Neu5Ac), the final product of the sialic acid biosynthesis pathway. mdpi.comnih.gov This allosteric regulation is a critical control point for cell surface sialylation. uniprot.org CMP-Neu5Ac binds to an allosteric site within the epimerase domain, distinct from the active site. mdpi.comwikipedia.org This inhibition is concentration-dependent, with complete inhibition occurring at approximately 60 μM of CMP-Neu5Ac, which aligns with typical intracellular concentrations. nih.gov This regulatory mechanism ensures that the production of sialic acids is tightly coupled to the cell's needs. nih.gov In the genetic disorder sialuria, this feedback inhibition is defective, leading to the overproduction of sialic acid. uniprot.orgnih.gov

| Regulator | Effect on GNE Epimerase Activity | Mechanism |

| CMP-N-acetylneuraminic acid (CMP-Neu5Ac) | Inhibition | Allosteric feedback inhibition. nih.govmedchemexpress.com |

| UDP-N-acetylglucosamine (UDP-GlcNAc) | Promotion | Promotes tetramerization of the enzyme. nih.gov |

N-Acyl-D-mannosamine Dehydrogenase (NAMDH)

N-Acyl-D-mannosamine dehydrogenase (NAMDH) is an enzyme that catalyzes the oxidation of N-acetyl-D-mannosamine. portlandpress.com

NAMDH from the soil bacterium Flavobacterium sp. 141-8 catalyzes the NAD+-dependent oxidation of ManNAc to N-acetylmannosamino-lactone. portlandpress.com This lactone then spontaneously hydrolyzes to form N-acetylmannosaminic acid. The enzyme displays high specificity for both ManNAc and NAD+, with no activity observed with mannosamine (B8667444) or NADP+. portlandpress.com The reaction follows hyperbolic kinetics with apparent Km values of 0.55 ± 0.01 mM for ManNAc and 0.46 ± 0.02 mM for NAD+. portlandpress.com

Another related enzyme, UDP-N-acetyl-D-mannosamine dehydrogenase, catalyzes the NAD+-dependent oxidation of UDP-N-acetyl-D-mannosamine to UDP-N-acetyl-D-mannosaminuronate. wikipedia.orgebi.ac.uk

NAMDH belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. portlandpress.com The SDR superfamily is a large and diverse group of NAD(P)(H)-dependent oxidoreductases. d-nb.infonih.gov These enzymes share a conserved α/β folding pattern known as the Rossmann fold, which is characteristic for nucleotide binding, despite having low sequence identities. d-nb.infonih.gov

| Feature | Description |

| Enzyme Family | Short-chain dehydrogenase/reductase (SDR) superfamily. portlandpress.com |

| Quaternary Structure | Homotetramer. portlandpress.com |

| Core Fold | Rossmann fold (α/β folding pattern). portlandpress.comd-nb.info |

| Catalytic Residues | Asn119, Ser153, Tyr166, Lys170. portlandpress.com |

Functional Significance in Specific Microbial Carbohydrate Catabolism

This compound (ManNAc) is a pivotal intermediate in the carbohydrate metabolic pathways of various microorganisms, particularly those that inhabit environments rich in sialylated glycoconjugates, such as the mammalian host. Its catabolism allows these microbes to utilize host-derived sialic acids as a valuable source of carbon and nitrogen, contributing to their survival, colonization, and in some cases, pathogenicity. The functional role of ManNAc is best understood through the detailed study of the sialic acid catabolic pathway found in several bacterial species.

In many Gram-negative bacteria, including pathogenic and commensal strains of Escherichia coli, the catabolism of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid, proceeds via a well-characterized pathway encoded by the nan (N-acetylneuraminate) operon. acs.org This pathway facilitates the conversion of external sialic acid into intermediates that feed directly into central metabolism.

The process begins with the transport of Neu5Ac into the bacterial cell. Inside the cytoplasm, the enzyme N-acetylneuraminic acid lyase (NanA) catalyzes a reversible aldol (B89426) cleavage of Neu5Ac. This reaction breaks down the nine-carbon sialic acid into a six-carbon amino sugar, N-acetyl-D-mannosamine (ManNAc), and a three-carbon molecule, pyruvate. acs.orgnih.gov The pyruvate can immediately enter central metabolic pathways like glycolysis or the Krebs cycle. openstax.orglibretexts.org

The ManNAc generated from this cleavage is then specifically acted upon by the enzyme N-acetylmannosamine kinase (NanK), which belongs to the ROK (Repressor, Open reading frame, Kinase) superfamily. acs.org NanK catalyzes the ATP-dependent phosphorylation of ManNAc at the C-6 position, yielding N-acetyl-D-mannosamine-6-phosphate (ManNAc-6-P). acs.orgpatsnap.com This phosphorylation step is crucial as it "traps" the sugar inside the cell and activates it for the subsequent metabolic step.

The final dedicated step of the sialic acid catabolic pathway involves the enzyme N-acetylmannosamine-6-phosphate 2-epimerase (NanE). This enzyme converts ManNAc-6-P into N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6-P). acs.org GlcNAc-6-P is a common metabolic intermediate that can be readily channeled into the upper stages of glycolysis, completing the assimilation of the ManNAc portion of sialic acid into the central carbon metabolism of the bacterium.

The table below summarizes the core enzymatic reactions involving ManNAc in the microbial sialic acid catabolic pathway.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Functional Role in Pathway |

| N-acetylneuraminic acid lyase | NanA | N-acetylneuraminic acid | N-acetyl-D-mannosamine , Pyruvate | Releases ManNAc from sialic acid. acs.orgnih.gov |

| N-acetylmannosamine kinase | NanK | N-acetyl-D-mannosamine , ATP | N-acetyl-D-mannosamine-6-phosphate, ADP | Phosphorylates ManNAc to activate it for further metabolism. acs.org |

| N-acetylmannosamine-6-P 2-epimerase | NanE | N-acetyl-D-mannosamine-6-phosphate | N-acetyl-D-glucosamine-6-phosphate | Converts the mannosamine-scaffold to a glucosamine-scaffold for entry into glycolysis. acs.org |

Beyond serving as a nutrient source, the metabolism of ManNAc can have significant regulatory consequences on bacterial physiology. In Escherichia coli K92, which produces a polysialic acid (PA) capsule, the external provision of ManNAc as a carbon source leads to a dramatic decrease in PA biosynthesis. nih.gov This inhibition is a direct result of the catabolic pathway's activity. The phosphorylation of ManNAc by NanK leads to an accumulation of the intermediate ManNAc-6-phosphate. High concentrations of ManNAc-6-phosphate have been shown to inhibit NeuAc lyase, the enzyme that, in the reverse direction, synthesizes NeuAc for capsule production in this organism. nih.gov This demonstrates a feedback mechanism where the catabolism of an external sugar directly modulates the synthesis of a major virulence factor.

The central role of N-acetylmannosamine kinase (NanK) has been a subject of detailed research, with studies comparing the enzyme across different pathogenic bacteria. The kinetic properties of NanK highlight its efficiency in processing ManNAc, underscoring the importance of this pathway for the microbes that possess it.

The table below presents comparative kinetic data for NanK from several pathogenic Gram-negative bacteria.

| Enzyme Source | Km for ManNAc (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Haemophilus influenzae (Hi-NanK) | 240 ± 20 | 25 ± 1 | 1.0 x 105 |

| Pasteurella multocida (Pm-NanK) | 390 ± 40 | 11.0 ± 0.6 | 2.8 x 104 |

| Vibrio cholerae (Vc-NanK) | 230 ± 30 | 11.0 ± 0.5 | 4.8 x 104 |

| Fusobacterium nucleatum (Fn-NanK) | 330 ± 20 | 19 ± 1 | 5.8 x 104 |

| Data sourced from kinetic studies on NanK enzymes. acs.org |

Synthetic Methodologies for Aldehydo N Acetyl D Mannosamine and Its Chemical Derivatives

Chemoenzymatic Synthetic Routes Utilizing Aldehydo-N-acetyl-D-mannosamine Precursors

Chemoenzymatic synthesis provides an elegant and efficient pathway to N-acetyl-D-mannosamine (ManNAc) by leveraging the high selectivity of enzymes. A prominent strategy involves a one-pot, two-enzyme system that converts N-acetyl-D-glucosamine (GlcNAc) into ManNAc. nih.gov This process utilizes N-acyl-D-glucosamine 2-epimerase (AGE) to catalyze the initial epimerization of GlcNAc to ManNAc. nih.gov Subsequently, N-acetylneuraminate lyase (NAL) can use the generated ManNAc and pyruvate (B1213749) to synthesize N-acetylneuraminic acid (Neu5Ac), a key sialic acid. nih.gov

The efficiency of this enzymatic cascade is a subject of ongoing research, with a focus on overcoming limitations of existing enzymes. Many known AGEs exhibit drawbacks such as low specific activity, inhibition by the co-substrate pyruvate, and a strong dependency on ATP for allosteric activation. nih.gov To address these issues, novel AGEs from cyanobacterial sources like Anabaena variabilis ATCC 29413 have been identified and characterized. nih.gov The epimerase from this organism demonstrates beneficially high specific activity and a significantly weaker inhibitory effect from pyruvate, making it a more robust candidate for industrial-scale synthesis. nih.gov

Another chemoenzymatic route involves the use of phosphorylases. A specific phosphorylase from the gut bacterium Bacteroides thetaiotaomicron has been shown to catalyze the reversible phosphorolysis of β-1,4-d-mannosyl-N-acetyl-d-glucosamine. nih.gov This enzymatic reaction yields α-D-mannose 1-phosphate and GlcNAc, highlighting a key step in the metabolic pathway of N-glycans and providing an alternative enzymatic tool for manipulating ManNAc precursors. nih.gov

Pure Chemical Synthesis Strategies for this compound

Purely chemical methods offer versatile and scalable routes to ManNAc and its derivatives, complementing enzymatic approaches. These strategies often involve stereoselective transformations of more abundant monosaccharides.

Stereoselective Epimerization from N-acetyl-D-glucosamine Derivatives

The most established chemical method for synthesizing ManNAc is the base-catalyzed epimerization of the C-2 position of N-acetyl-D-glucosamine (GlcNAc). universiteitleiden.nlgoogle.com This reaction is typically performed in an alkaline solution, which facilitates the inversion of the stereochemistry at the carbon adjacent to the anomeric center. universiteitleiden.nl The process results in an equilibrium mixture of GlcNAc and ManNAc. google.com

To obtain pure ManNAc, the unreacted GlcNAc is often removed through selective crystallization steps. google.com This method, while classic, can be time-consuming and laborious, prompting the development of more streamlined industrial processes. google.com Modern protocols focus on optimizing the reaction conditions and crystallization procedures to improve yield and scalability. google.com

Aldol (B89426) Condensation Reactions Employing this compound as a Key Building Block

Aldol condensation is a powerful carbon-carbon bond-forming reaction in organic synthesis, and ManNAc serves as a critical building block in this context. khanacademy.orglumenlearning.com The most significant application is the synthesis of sialic acids. In a reaction that mirrors the biological pathway, ManNAc (in its open-chain aldehydo form) undergoes an aldol condensation with pyruvate to form N-acetylneuraminic acid (Neu5Ac). nih.gov While this is often achieved enzymatically with NAL, chemical mimics under aldol conditions can also be employed. nih.gov

The reaction involves the nucleophilic attack of an enolate, derived from a ketone or another carbonyl compound, onto the aldehyde group of ManNAc. lumenlearning.comlibretexts.org The success of these "crossed" or "mixed" aldol reactions depends on carefully controlling the reactivity of the components to prevent self-condensation. lumenlearning.comlibretexts.org In what is known as a Claisen-Schmidt condensation, the reaction between a ketone enolate and an aldehyde like ManNAc is particularly effective because aldehydes are generally more reactive electrophiles than ketones. lumenlearning.commasterorganicchemistry.com This ensures that the aldehyde is consumed preferentially, leading to the desired cross-condensation product. lumenlearning.com

Novel Cyclization and Rearrangement Approaches for its Synthesis

More recent synthetic strategies have explored novel cyclization and rearrangement reactions to construct the mannosamine (B8667444) backbone. One such approach involves starting from a D-glucose precursor and proceeding through an oxazoline (B21484) intermediate. universiteitleiden.nl For example, a suitably protected glucose derivative can be converted into a manno-configured compound. Subsequent formation of a 2,3-N,O-oxazoline ring followed by hydrolysis and N-acetylation affords the desired ManNAc derivative. universiteitleiden.nl

Another innovative method is the Heyns-rearrangement. This process can be used to synthesize N-substituted D-mannosamine derivatives from D-fructose. google.com The reaction involves treating fructose (B13574) with a primary amine, which leads to a fructosyl amine derivative. Acid-catalyzed rearrangement of this intermediate yields the corresponding N-substituted D-mannosamine. google.com These advanced methods provide alternative pathways that can offer improved stereocontrol or access to unique derivatives.

Design and Synthesis of this compound Analogues for Glycoengineering

The modification of ManNAc with chemical reporters has become a cornerstone of glycoengineering and chemical biology. These analogues are used to probe and visualize complex biological processes involving glycans.

Incorporation of Bioorthogonal Tags (e.g., Azido, Alkynylated Derivatives)

Bioorthogonal chemistry involves the use of chemical reactions that can occur in living systems without interfering with native biochemical processes. acs.org A key strategy in this field is metabolic oligosaccharide engineering, where cells are fed unnatural monosaccharide precursors bearing a "bioorthogonal handle" like an azide (B81097) or an alkyne. acs.org

N-acetyl-D-mannosamine is a precursor to sialic acid, making it an ideal scaffold for introducing these tags. acs.org Scientists have successfully synthesized ManNAc analogues such as N-azidoacetyl-D-mannosamine (ManNAz) and N-(4-pentynoyl)mannosamine. acs.org These compounds are taken up by cells and processed by the sialic acid biosynthetic pathway, leading to the incorporation of the azide or alkyne group onto cell surface glycans. acs.orgnih.gov

The synthesis of these analogues requires targeted chemical modifications. For instance, 3-azido-3-deoxy derivatives of ManNAc have been synthesized and characterized. nih.gov Similarly, building blocks like 2-azido-2-deoxy-D-mannose have been prepared from common D-glucose precursors. nih.gov Once incorporated into glycans, these bioorthogonal tags can be selectively reacted with probes carrying a complementary functional group (e.g., an alkyne for an azide via click chemistry) for imaging or proteomic studies. nih.gov

Strategies for Modulating Metabolic Incorporation of Analogues

The metabolic incorporation of N-acetyl-D-mannosamine (ManNAc) analogues into the sialic acid biosynthetic pathway is a cornerstone of metabolic oligosaccharide engineering (MOE). nih.gov This technique allows for the modification of cell surface glycans, endowing them with novel chemical and physical properties. nih.govnih.gov The efficiency of this process, however, is not uniform and can be modulated through several strategic chemical modifications to the analogue scaffold. These strategies primarily focus on improving cellular uptake, altering metabolic processing by key enzymes, and introducing unique functionalities for further applications.

Enhancing Cellular Uptake via Peracetylation

A significant hurdle for the large-scale application of sialic acid engineering is the often inefficient metabolic utilization of unnatural ManNAc analogues. nih.gov ManNAc and its derivatives typically require high concentrations (in the millimolar range) in cell culture to achieve significant incorporation into glycans. ru.nl This is partly due to the hydrophilic nature of monosaccharides, which hinders their passive diffusion across the lipophilic cell membrane. nih.gov

A widely adopted strategy to overcome this limitation is the peracetylation of the sugar's hydroxyl groups. ru.nlresearchgate.net By masking the polar hydroxyl groups with acetyl esters, the lipophilicity of the ManNAc analogue is increased, facilitating its transport across the plasma membrane. ru.nlmdpi.com Once inside the cell, non-specific intracellular esterases efficiently remove the acetyl protecting groups, liberating the functional monosaccharide analogue to enter the sialic acid biosynthetic pathway. ru.nlmdpi.com This "prodrug" approach has been shown to improve the metabolic efficiency of ManNAc analogues by up to 900-fold compared to their non-acetylated counterparts. nih.govresearchgate.net This enhanced uptake allows for the use of much lower concentrations (in the micromolar range) of the analogues in culture media. ru.nl Research indicates that the majority of the acetylated ManNAc that enters the cell is held in a cellular "reservoir," from which it is gradually processed, which can help mitigate potential toxicity at higher concentrations. nih.gov

Modification of the N-Acyl Side Chain

The N-acyl group at the C-2 position of the mannosamine core is a critical site for modification and offers a versatile handle for modulating metabolic incorporation and function. The enzymes in the sialic acid pathway exhibit a degree of promiscuity, tolerating a variety of substitutions for the natural acetyl group. researchgate.net

Alkyl and Aryl Extensions: Varying the length and structure of the N-acyl chain has been shown to significantly influence the downstream effects on sialylation. jove.comnih.gov For instance, extending the N-acyl chain by just one or two carbons to create N-propionyl-D-mannosamine (ManNProp) or N-butanoyl-D-mannosamine (ManNBut) can lead to a reduction in the expression of polysialic acid (polySia) on neuronal cells. jove.com The inhibitory effect is often proportional to the length of the aliphatic chain. jove.com

Introducing bulkier aromatic groups, such as the phenylacetyl moiety in N-phenylacetyl-D-mannosamine (ManNPAc), has proven to be an effective strategy for engineering the surface of tumor cells. nih.gov Studies have demonstrated that ManNPAc is efficiently incorporated in a time- and dose-dependent manner by several tumor cell lines, leading to the expression of the artificial N-phenylacetyl GM3 (PAcGM3) ganglioside. nih.gov This modified antigen can then serve as a target for immunotherapy. nih.gov

Table 1: Impact of N-Acyl Modification on Metabolic Incorporation and Function

| N-Acyl Analogue | Modification | Observed Effect | References |

|---|---|---|---|

| N-propionyl-D-mannosamine (ManNProp) | Elongated aliphatic chain (Propionyl) | Reduces polysialic acid expression; interferes with ST8SiaII polysialyltransferase. | jove.com |

| N-butanoyl-D-mannosamine (ManNBut) | Elongated aliphatic chain (Butanoyl) | Stronger reduction of polysialic acid compared to ManNProp. | jove.com |

| N-phenylacetyl-D-mannosamine (ManNPAc) | Bulky aromatic group (Phenylacetyl) | Efficiently incorporated into tumor cells to form novel ganglioside antigens (PAcGM3). | nih.gov |

| N-levulinoyl-D-mannosamine (ManNLev) | Ketone-containing group (Levulinoyl) | Introduces a ketone handle for bioorthogonal ligation; can be apoptotic at high concentrations. | nih.govnih.gov |

| N-azidoacetyl-D-mannosamine (ManNAz) | Azide-containing group (Azidoacetyl) | Introduces an azide handle for "click chemistry"; effective for labeling at low concentrations. | nih.gov |

Introduction of Bioorthogonal Functional Groups: A powerful strategy involves appending the N-acyl chain with chemical reporter groups that are not naturally found in biological systems. These "bioorthogonal" groups, such as azides and ketones, can participate in highly specific ligation reactions. nih.gov For example, cells treated with N-azidoacetylmannosamine (ManNAz) will display sialic acids bearing azide groups on their surface. These can then be covalently labeled with imaging agents or other molecules through "click chemistry" reactions. nih.gov Similarly, N-levulinoylmannosamine (ManNLev) introduces a ketone group that can be specifically targeted. nih.govnih.gov The choice of linker and protecting groups for these analogues is critical; for instance, the butanoylated azide-bearing analogue 1,3,4-O-Bu₃ManNAz was found to be more effective at labeling sialoglycans at lower concentrations and with less toxicity than the acetylated version, Ac₄ManNAz. nih.gov Thiol-containing analogues like Ac₅ManNTGc have also been synthesized to install reactive sulfhydryl groups onto the cell surface, enabling different types of chemical modifications. mdpi.comnih.gov

Modification of the Mannosamine Core

While modifications to the N-acyl chain generally result in analogues that are processed by the sialic acid pathway, alterations to the core sugar structure can lead to different outcomes, including pathway inhibition. researchgate.netnih.gov

Table 2: Compounds Mentioned in This Article

| Compound Name | Abbreviation |

|---|---|

| N-acetyl-D-mannosamine | ManNAc |

| N-propionyl-D-mannosamine | ManNProp |

| N-butanoyl-D-mannosamine | ManNBut |

| N-phenylacetyl-D-mannosamine | ManNPAc |

| N-levulinoyl-D-mannosamine | ManNLev |

| N-azidoacetylmannosamine | ManNAz |

| 1,3,4-O-tributanoyl-N-azidoacetylmannosamine | 1,3,4-O-Bu₃ManNAz |

| Peracetylated N-azidoacetylmannosamine | Ac₄ManNAz |

| Peracetylated N-acetyl-thio-glycolyl-mannosamine | Ac₅ManNTGc |

| N-phenylacetyl GM3 | PAcGM3 |

| 2-acetylamino-2-deoxy-3-O-methyl-d-mannose | - |

Advanced Analytical Techniques for Aldehydo N Acetyl D Mannosamine Profiling and Quantification

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) has become an indispensable tool for the analysis of ManNAc and its metabolites due to its high sensitivity and specificity. It is often coupled with chromatographic separation techniques to resolve complex biological mixtures.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, monosaccharides like ManNAc are non-volatile and require chemical derivatization prior to analysis to increase their volatility. This typically involves the conversion of hydroxyl and amino groups into less polar and more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers.

GC-Time-of-Flight Mass Spectrometry (GC-TOFMS) has been utilized for the metabolic profiling of compounds, including derivatives of ManNAc. nih.gov For instance, a database entry for UDP-N-acetyl-D-mannosamine shows its analysis as a TMS derivative by GC-MS, indicating the applicability of this technique for related compounds. hmdb.ca The derivatization process is critical and must be carefully controlled to ensure complete reaction and prevent the formation of multiple derivatives, which can complicate data interpretation. The resulting mass spectra provide a fragmentation pattern that can be used for identification, and the signal intensity allows for quantification.

Derivatization: Increases volatility for GC analysis.

GC-TOFMS: Provides high mass resolution and sensitivity for metabolite profiling. nih.gov

Fragmentation Pattern: Used for compound identification.

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like ManNAc and its metabolites in their native form, often without the need for derivatization. nih.govrsc.orgbioglyco.com

Highly sensitive and selective LC-tandem mass spectrometry (LC-MS/MS) methods have been developed for the quantification of ManNAc and its precursor, N-acetylneuraminic acid (Neu5Ac), in human plasma. nih.govresearchgate.net These methods often employ Hydrophilic Interaction Liquid Chromatography (HILIC) for the effective separation of these polar compounds. nih.govresearchgate.net For instance, one method achieved a lower limit of quantitation (LLOQ) of 10.0 ng/mL for ManNAc in human plasma. nih.govresearchgate.net

LC-MS/MS is also crucial for studying the broader sialic acid metabolic pathway. nih.govnih.govresearchgate.net It allows for the simultaneous quantification of multiple metabolites, providing a comprehensive view of the metabolic flux. frontiersin.orgyoutube.com The use of an internal standard, such as ¹³C₃-sialic acid, improves the accuracy and reproducibility of quantification. nih.gov Furthermore, LC-MS techniques can be adapted to differentiate between sialic acid linkage isomers (α2,3- and α2,6-), which is important for understanding their biological functions. bioglyco.comnih.gov

| Parameter | Value | Reference |

| Lower Limit of Quantitation (ManNAc) | 10.0 ng/mL | nih.govresearchgate.net |

| Lower Limit of Quantitation (Neu5Ac) | 25.0 ng/mL | nih.govresearchgate.net |

| Inter-run Precision (ManNAc) | < 6.7% | nih.gov |

| Intra-run Precision (ManNAc) | < 6.7% | nih.gov |

| Overall Accuracy (ManNAc) | ≥ 91.7% | nih.gov |

Table 1: Performance characteristics of a validated LC-MS/MS method for ManNAc quantification in human plasma.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis of Aldehydo-N-acetyl-D-mannosamine and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and conformation of molecules in solution. bmrb.io For ManNAc and its derivatives, NMR is invaluable for confirming their identity, determining their three-dimensional structure, and studying their interactions with other molecules, such as enzymes. nih.gov

One-dimensional (1D) ¹H NMR and ¹³C NMR spectra provide information about the number and chemical environment of hydrogen and carbon atoms, respectively. nih.govhmdb.cahmdb.ca Two-dimensional (2D) NMR experiments, such as TOCSY and HSQC, can be used to establish connectivity between atoms and provide a more complete structural assignment. bmrb.io

Saturation Transfer Difference (STD) NMR is a particularly useful technique for studying the binding of ligands to macromolecules. nih.gov It has been employed to investigate the binding of ManNAc and its analogs to N-acetylmannosamine kinase, the enzyme that phosphorylates it in the sialic acid biosynthesis pathway. nih.gov These studies have revealed that the configuration at specific carbon atoms (C1 and C4) of ManNAc is crucial for enzyme binding. nih.gov Hyphenated techniques, such as supercritical fluid chromatography-NMR (SFC-NMR), have also been used to separate and identify ManNAc from its isomers. researchgate.net

| Experiment Type | Information Obtained | Reference |

| 1D ¹H and ¹³C NMR | Number and chemical environment of protons and carbons | nih.govhmdb.cahmdb.ca |

| 2D TOCSY and HSQC | Atomic connectivity for structural assignment | bmrb.io |

| Saturation Transfer Difference (STD) NMR | Ligand binding epitopes and affinities | nih.gov |

| Supercritical Fluid Chromatography-NMR (SFC-NMR) | Separation and identification of isomers | researchgate.net |

Table 2: Applications of NMR Spectroscopy in the analysis of this compound.

High-Resolution Chromatographic Separations (e.g., HPLC, Ion-Exclusion Chromatography)

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry and is widely used for the separation, identification, and quantification of ManNAc. selleckchem.comthermofisher.comfrontiersin.org Due to the polar nature of ManNAc, HILIC is often the preferred mode of separation, as it provides better retention and resolution compared to traditional reversed-phase chromatography. nih.govlcms.cz

The choice of column and mobile phase is critical for achieving optimal separation. For instance, an XBridge Amide column has been successfully used for the chromatographic separation of ManNAc. nih.gov The use of a thin-shell porous chromatographic column can facilitate rapid analysis, with separation achieved in under 20 minutes. frontiersin.org HPLC methods are validated for linearity, precision, accuracy, and stability to ensure reliable quantification in various biological matrices. frontiersin.org

Ion-exclusion chromatography can also be a valuable technique for separating charged and uncharged monosaccharides, which can be particularly useful when analyzing ManNAc in the context of its phosphorylated and sialylated derivatives.

Enzyme-Coupled Assays for this compound Detection and Quantification

Enzyme-coupled assays offer a highly specific and sensitive method for the detection and quantification of ManNAc. sigmaaldrich.comscielo.br These assays utilize the specificity of enzymes to convert ManNAc into a product that can be easily measured, often through a colorimetric or fluorometric reaction. nih.gov

One such method involves coupling the activity of N-acetyl-D-glucosamine 2'-epimerase, which produces ManNAc, to the action of N-acetylneuraminate lyase. nih.gov The resulting sialic acid can then be quantified using the thiobarbituric acid assay. nih.gov This type of assay is sensitive, reproducible, and can be performed with commercially available reagents. nih.gov

Another approach involves the enzymatic phosphorylation of ManNAc by N-acetylmannosamine kinase. nih.govpnas.orgnih.gov The product, N-acetyl-D-mannosamine 6-phosphate, can then be quantified. nih.govecmdb.caacs.org These enzymatic methods are crucial for studying the kinetics of enzymes involved in the sialic acid pathway and for screening potential inhibitors. nih.govacs.org

Biological Functions and Preclinical Research Applications of Aldehydo N Acetyl D Mannosamine

Regulation of Cellular Sialylation and Glycoconjugate Dynamics

The administration of exogenous aldehydo-N-acetyl-D-mannosamine provides a direct substrate for the sialic acid biosynthetic pathway, effectively bypassing the rate-limiting GNE enzyme. wikipedia.orgnih.gov This allows for the enhancement of cellular sialylation, which has profound effects on the composition of the cell surface and its interactions with the surrounding environment.

Impact on Cell Surface Glycoprofiles and Glycoprotein (B1211001) Maturation

This compound has been shown to directly influence the glycosylation patterns of proteins, a critical aspect of their maturation and function. N-linked glycosylation is a key quality attribute for therapeutic proteins like monoclonal antibodies (mAbs), where specific glycoforms, such as high mannose variants, can significantly affect their properties. nih.gov

In preclinical studies using Chinese Hamster Ovary (CHO-K1) cells for mAb production, the addition of N-acetyl-D-mannosamine to the culture medium demonstrated a targeted ability to modulate glycoprofiles. nih.gov Research revealed a concentration-dependent reduction in the high mannose (Man5) glycoform, a critical quality attribute, without negatively impacting cellular growth or other product quality attributes. nih.gov This selective reduction of Man5 highlights the compound's ability to influence glycoprotein maturation pathways, promoting the formation of more complex and terminally sialylated glycans. wikipedia.orgnih.gov

Table 1: Effect of N-acetyl-D-mannosamine (ManNAc) Concentration on High Mannose (Man5) Glycosylation in CHO-K1 Cell Culture

| ManNAc Concentration (mM) | Man5 Reduction Outcome |

| 0 (Control) | Baseline Man5 level of 8.9% nih.gov |

| 5-100 | Concentration-dependent decrease in Man5 nih.gov |

| High Concentration | Man5 levels reduced to as low as 2.9% nih.gov |

Modulatory Effects on Cell Adhesion and Intercellular Recognition

The dense layer of sialic acids on the cell surface, known as the sialome, creates a strong negative charge that influences how cells interact with each other and with the extracellular matrix. By increasing the availability of sialic acid precursors, this compound can modulate these interactions. Sialic acids play a crucial role in cellular communication and recognition processes. patsnap.com Altering the density of sialic acid on cell surface glycoconjugates can impact cell-cell adhesion. For instance, increased sialylation can lead to repulsive forces between cells, potentially decreasing adhesion. Conversely, specific sialic acid linkages can serve as ligands for selectins and other glycan-binding proteins, thereby mediating specific cell adhesion events. Research has indicated that N-acetylmannosamine can influence capillary formation, with a 50µM concentration causing a significant reduction in total capillary length in spheroid models, suggesting an effect on endothelial cell interactions.

Preclinical Investigations in Congenital Disorders of Glycosylation

Congenital disorders of glycosylation are a group of rare genetic diseases caused by defects in the synthesis and processing of glycans. Given its central role as a sialic acid precursor, this compound has been a primary focus of preclinical research for disorders characterized by hyposialylation.

Mechanistic Studies of this compound Metabolism in GNE Myopathy Models

GNE myopathy is a rare genetic muscle disease caused by mutations in the GNE gene, which encodes the bifunctional enzyme responsible for the initial rate-limiting steps in sialic acid biosynthesis. nih.gov This enzymatic deficiency leads to insufficient production of ManNAc and subsequent hyposialylation of glycoproteins in skeletal muscle, which is believed to be a critical factor in the disease's pathophysiology. wikipedia.orgnih.gov

Preclinical studies using mouse models that replicate the human disease have been instrumental in understanding the therapeutic mechanism of this compound. nih.gov Oral administration of N-acetyl-D-mannosamine in a GNE myopathy mouse model (Gne p.M712T) has been shown to successfully bypass the defective GNE enzyme. nih.govmedchemexpress.com This substrate replacement strategy increases the intracellular pool of the sialic acid precursor, leading to restored sialic acid biosynthesis. nih.gov Mechanistic studies have confirmed that this approach effectively increases muscle sialylation, improves muscle pathology, and prevents the deterioration of skeletal muscle in these preclinical models. nih.govmedchemexpress.com

Table 2: Summary of Preclinical Findings in GNE Myopathy Mouse Models

| Preclinical Model | Key Mechanistic Finding | Reference |

| GNE Myopathy Mouse (Gne p.M712T) | Reversed the reduction in sialylation in kidney and muscle tissues. | medchemexpress.com |

| GNE Myopathy Mouse Model | Increased N-acetylneuraminic acid (Neu5Ac) biosynthesis and improved muscle sialylation. | nih.gov |

| GNE Myopathy Mouse Model | Prevented skeletal muscle deterioration. | nih.gov |

| In Vitro/In Vivo GNE Myopathy Models | Increased sialic acid production and sialylation of hyposialylated glycans. | nih.gov |

Restoration of Sialylation Pathways in Preclinical Models of Sialuria

Sialuria is another rare genetic disorder of sialic acid metabolism. It is caused by a deficiency in the enzyme UDP-N-acetylglucosamine 2-epimerase, which leads to an overproduction of free sialic acid that is excreted in the urine. patsnap.com While seemingly counterintuitive, providing an external source of the precursor N-acetyl-D-mannosamine is being investigated as a potential therapeutic strategy. patsnap.com The rationale is based on the principle of feedback inhibition. The overproduction of sialic acid in sialuria is linked to a failure in the feedback inhibition mechanism of the GNE enzyme. patsnap.comnih.gov It is hypothesized that administering ManNAc could help normalize the pathway's regulation, potentially reducing the overproduction of sialic acid and alleviating the associated symptoms. patsnap.com

Influence on Immune System Function in Preclinical Models

The sialylation of immune cells and immunoglobulins is critical for regulating immune responses. Sialic acids on the surface of immune cells can act as self-associated molecular patterns (SAMPs) that engage inhibitory receptors like Siglecs, helping to maintain immune tolerance and prevent autoimmunity. The glycosylation state of antibodies, particularly the sialylation of the Fc region of Immunoglobulin G (IgG), is a key determinant of their inflammatory activity.

Preclinical research in mouse models has demonstrated that N-acetyl-D-mannosamine can influence immune function by modulating IgG sialylation. medchemexpress.com In a high-fat diet-induced hypertensive mouse model, oral administration of N-acetyl-D-mannosamine was found to prevent hypertension by increasing the level of sialylation on IgG glycans. medchemexpress.com This suggests that enhancing the sialylation of IgG can shift its function towards a more anti-inflammatory state, highlighting a potential application of this compound in modulating immune-related conditions. medchemexpress.com

Effects on Natural Killer Cell Activation and Glycan Receptor Interactions

The influence of this compound on natural killer (NK) cell activity is primarily understood through its role as a precursor to sialic acid. Sialic acids on the surface of both NK cells and target cells can significantly modulate NK cell function. nih.govresearchgate.net

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of receptors expressed on immune cells, including NK cells, that recognize sialic acids and often transmit inhibitory signals. nih.govresearchgate.net For instance, Siglec-7 and Siglec-9 are expressed on human NK cells and their engagement with sialylated ligands on target cells can suppress NK cell-mediated cytotoxicity, allowing tumor cells to evade the immune response. researchgate.netpalleonpharma.com

Preclinical studies have shown that the removal of sialic acids (desialylation) from the surface of tumor cells can enhance their susceptibility to NK cell lysis. palleonpharma.com This suggests that by influencing the cellular sialylation status, this compound could indirectly impact NK cell activation and their interaction with glycan receptors.

Table 1: Sialic Acid-Binding Receptors on NK Cells and Their Function

| Receptor | Ligand | Function on NK Cells | Reference |

| Siglec-7 | Sialic Acids | Inhibitory | researchgate.netpalleonpharma.com |

| Siglec-9 | Sialic Acids | Inhibitory | researchgate.netpalleonpharma.com |

| NKp46 | Sialyl Lewisx | Activating | nih.gov |

| NKp44 | Sialyl Lewisx | Activating | nih.gov |

| NKG2D | Sialyl Lewisx | Activating | nih.gov |

Modulation of Immune Cell Signaling Pathways via Sialylation

As a precursor in the biosynthesis of sialic acids, this compound plays a fundamental role in the sialylation of cell surface glycans, which is a critical mechanism for modulating immune cell signaling. nih.govnih.gov Sialylation can impact immune responses in several ways:

Masking of Glycan Ligands: The presence of terminal sialic acids can prevent the binding of other immune receptors to their underlying glycan ligands, thereby regulating cell-cell interactions. nih.gov

Siglec-Mediated Signaling: Sialic acids can act as ligands for Siglec receptors on various immune cells, triggering downstream signaling pathways that are often inhibitory in nature. This is a key mechanism for maintaining immune homeostasis and preventing autoimmunity. nih.gov

While direct studies on this compound's effect on specific immune signaling pathways are limited, research on related compounds offers some insights. For example, N-acetyl-L-cysteine has been shown to modulate the production of both pro-inflammatory and anti-inflammatory cytokines by peripheral blood mononuclear cells in vitro. nih.govresearchgate.netnih.gov This highlights the potential for molecules that influence cellular metabolic pathways to have a significant impact on immune signaling.

Table 2: In Vitro Effects of N-acetyl-L-cysteine on Cytokine Production by Human Peripheral Blood Mononuclear Cells

| Cytokine | Effect of N-acetyl-L-cysteine | Stimulant | Reference |

| IL-1β | Upregulation | anti-CD3, PHA | nih.gov |

| IL-5 | Upregulation | anti-CD3, PHA | nih.gov |

| IFN-γ | Upregulation | anti-CD3, PHA | nih.gov |

| IL-10 | Downregulation | anti-CD3, PHA | nih.gov |

| Total IL-12 | Upregulation | anti-CD3 | nih.gov |

| IL-12p40 | Upregulation | anti-CD3, PHA, LPS | nih.gov |

Neurobiological Implications in Preclinical Research

This compound Activation of Hypocretin (HCRT) Gene Expression in Orexin (B13118510) Neurons (in vitro and animal models)

Preclinical research has demonstrated that N-acetyl-D-mannosamine (ManNAc), the parent compound of this compound, can reactivate the expression of the hypocretin (HCRT) gene in orexin neurons. nih.govnih.gov Orexin neuropeptides, encoded by the HCRT gene, are crucial for regulating sleep, wakefulness, and metabolism. nih.govnih.gov

In in vitro models using human induced pluripotent stem cells (hiPSCs), treatment with ManNAc and its derivatives was shown to restore HCRT gene expression that had been silenced by prolonged exposure to high glucose. nih.govnih.gov This reactivation was associated with epigenetic modifications, specifically histone H3/H4 hyperacetylation and hypo-O-GlcNAcylation at the HCRT gene locus. nih.govnih.gov Notably, histone modifications, rather than DNA methylation, were identified as the primary mechanism for this hyperglycemia-induced gene silencing. nih.gov

Preclinical Studies on Cognitive Function and Neurodegeneration (e.g., age-related decline in canine models)

The potential of N-acetyl-D-mannosamine to mitigate age-related cognitive decline has been investigated in preclinical studies. In a study involving aged dogs with low cognitive levels, administration of ManNAc for two months resulted in a significant improvement in their place-learning ability. nih.govnih.govnortheastern.eduresearchgate.net

The treated dogs showed a notable reduction in the number of errors made during a place-learning test, with the most significant improvement observed within the first month of treatment. nih.govnih.govresearchgate.net Additionally, some of the dogs treated with ManNAc also exhibited improvements in their active-resting cycle. nih.govnih.govresearchgate.net These findings suggest that ManNAc may have therapeutic potential for alleviating age-related cognitive dysfunction. nih.govnih.govresearchgate.net

Table 3: Effect of N-acetyl-D-mannosamine on Place-Learning Ability in Aged Dogs

| Parameter | Observation | Timeframe | Reference |

| Number of Error Trials | Significantly reduced | Within the first month of administration | nih.govnih.govresearchgate.net |

| Active-Resting Cycle | Improvement observed in some subjects | Over the two-month treatment period | nih.govnih.govresearchgate.net |

Role in Microbial Physiology and Pathogenesis

Influence on Bacterial Capsular Polysialic Acid Production (e.g., Escherichia coli)

This compound's precursor, N-acetyl-D-mannosamine, has been shown to influence the production of capsular polysialic acid (PSA) in certain bacteria, such as Escherichia coli K92. nih.gov PSA is a crucial virulence factor for some pathogenic bacteria. nih.gov

When E. coli K92 was cultured with ManNAc as a carbon source, a significant reduction of up to 90% in the in vivo production of PSA was observed. nih.gov The inhibitory effect was most pronounced when ManNAc was present in the culture medium before the bacteria entered the logarithmic phase of growth. nih.gov Further enzymatic analysis revealed that ManNAc-6-phosphate, a metabolite of ManNAc, inhibits NeuAc lyase, an enzyme essential for the synthesis of N-acetylneuraminic acid (NeuAc), the monomeric unit of PSA. nih.gov This indicates that ManNAc-6-phosphate can regulate the activity of NeuAc lyase and thereby modulate the synthesis of PSA. nih.gov

Contribution to Bacterial Carbohydrate Utilization and Energy Metabolism

This compound, which exists in equilibrium with its cyclic form, N-acetyl-D-mannosamine (ManNAc), plays a significant role in the carbohydrate metabolism of various bacteria, serving both as a carbon source for energy production and as a precursor for the biosynthesis of important cell surface polysaccharides.

In certain bacteria, such as Escherichia coli, ManNAc can be utilized as a source of carbon and energy. The uptake of ManNAc is mediated by the mannose phosphotransferase system (PTS), a multicomponent system that transports and concomitantly phosphorylates the sugar. asm.orgnih.gov This process yields intracellular N-acetyl-D-mannosamine-6-phosphate (ManNAc-6-P). Subsequently, ManNAc-6-P is converted to N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6-P), a key intermediate in the metabolic pathway of amino sugars. asm.org GlcNAc-6-P can then be deacetylated and deaminated to fructose-6-phosphate, which directly enters the glycolytic pathway, leading to the generation of ATP and metabolic energy. The metabolic pathways for ManNAc, N-acetylglucosamine (GlcNAc), and N-acetylneuraminic acid (NANA) converge at the level of GlcNAc-6-P, highlighting a central route for the degradation of these amino sugars. asm.org

Beyond its role in energy metabolism, ManNAc is a crucial precursor for the synthesis of capsular polysaccharides (CPS) in several pathogenic bacteria, including Escherichia coli K1 and Campylobacter jejuni. nih.govnih.gov These capsules are important virulence factors that help protect the bacteria from the host's immune system. nih.gov In E. coli K1, ManNAc is a precursor for the synthesis of polysialic acid (PA), a major component of its capsule. nih.gov In C. jejuni, ManNAc is an intermediate in the biosynthesis of UDP-α-N-acetyl-D-mannosaminuronic acid (UDP-ManNAcA) and CMP-β-N-acetyl-D-neuraminic acid (CMP-Neu5Ac), both of which are incorporated into the capsular polysaccharide. nih.gov The synthesis of these activated sugar nucleotides from ManNAc represents a significant utilization of cellular resources for the production of structural carbohydrates.

The transport of ManNAc in bacteria can be influenced by the presence of other sugars. In E. coli K1, glucose, mannose, fructose (B13574), and glucosamine (B1671600) have been shown to inhibit the transport of ManNAc. nih.gov Furthermore, the ManNAc transport system in E.coli K92 is inducible by ManNAc and other amino sugars and is subject to catabolite repression by glucose. nih.gov

The table below summarizes the key bacterial enzymes involved in the metabolism of N-acetyl-D-mannosamine.

| Enzyme | Bacterium | Function | Reference |

| Mannose phosphotransferase system (PTS) | Escherichia coli | Transports and phosphorylates ManNAc to ManNAc-6-P | asm.org |

| N-acetylneuraminate lyase | Escherichia coli | Cleaves N-acetylneuraminic acid to ManNAc and pyruvate (B1213749) | asm.org |

| UDP-N-acetylglucosamine 2-epimerase | Campylobacter jejuni | Converts UDP-GlcNAc to UDP-ManNAc | nih.gov |

| N-acetyl-D-neuraminate synthase | Campylobacter jejuni | Condenses ManNAc with PEP to form N-acetyl-d-neuraminic acid | nih.gov |

Emerging Research Directions and Preclinical Therapeutic Potential

Functional Consequences of Glycan De-N-acetylation and its Impact on Cell Phenotypes

The acetylation of glycan structures is a critical post-translational modification that influences a wide array of cellular processes. Conversely, the removal of these acetyl groups, or de-N-acetylation, can have profound functional consequences, altering cellular phenotypes and contributing to pathological conditions.

Recent research has highlighted the significance of sialic acid de-acetylation in the context of inflammatory diseases such as ulcerative colitis (UC). In UC tissues and in cell models stimulated with TNF-α, there is a significant upregulation of sialic acid acetylesterase (SIAE), the enzyme responsible for removing the acetyl group from sialic acid. researchgate.net This increased SIAE activity leads to a reduction in acetylated sialic acids on the cell surface. researchgate.net The resulting de-acetylation is correlated with a decreased expression of cell adhesion molecules, which is thought to disrupt the integrity of the mucosal barrier, a key factor in the pathogenesis of UC. researchgate.net These findings suggest that SIAE-mediated sialic acid de-acetylation is a critical factor in UC and may serve as a potential therapeutic target. researchgate.net

The functional impact of glycan de-acetylation extends beyond inflammatory conditions. The acetylation of glucomannan, a polysaccharide, is crucial for its water solubility and functional properties. researchgate.net Deacetylation of glucomannan, by altering its chemical structure, transforms its functional characteristics, including its solubility and viscosity. researchgate.net This principle, where the removal of an acetyl group alters the biophysical properties of a carbohydrate, can be extrapolated to the glycans on the cell surface.

Changes in the acetylation status of N-glycans can influence protein conformation and function. The removal of N-glycans or alterations in their structure can lead to conformational changes in glycoproteins, which in turn can affect their interactions with other molecules. mdpi.com While direct studies on the de-N-acetylation of complex N-glycans on cell surface receptors are still emerging, the profound effects of other glycan modifications, such as the removal of terminal sialic acid or fucose, on receptor signaling and cell behavior are well-documented. mdpi.comdergipark.org.tr For instance, the sialylation status of the epidermal growth factor receptor (EGFR) can modulate its activity by affecting its dimerization. dergipark.org.tr It is plausible that de-N-acetylation of sialic acids or other N-acetylated sugars within the glycan structure could similarly impact receptor function and downstream signaling pathways, thereby altering cellular phenotypes related to proliferation, adhesion, and migration.

The table below summarizes the observed effects of glycan de-acetylation on cellular phenotypes.

| De-acetylation Event | System Studied | Functional Consequence | Impact on Cell Phenotype | Reference |

| Sialic acid de-acetylation | Ulcerative colitis tissues and HT-29 cells | Reduced cell surface acetylated sialic acids, decreased expression of cell adhesion molecules | Disruption of mucosal barrier integrity, pro-inflammatory state | researchgate.net |

| Glucomannan de-acetylation | Amorphophallus oncophyllus | Altered solubility and viscosity | Modified functional properties of the polysaccharide | researchgate.net |

Applications of Metabolic Glycoengineering with this compound Analogues in Preclinical Systems

Metabolic glycoengineering (MGE) is a powerful technique that involves the introduction of unnatural monosaccharide analogues into cellular metabolic pathways to modify the structure and function of glycans on the cell surface. nih.govfrontiersin.org this compound analogues are particularly valuable tools in MGE, as they serve as precursors for the biosynthesis of modified sialic acids, which are then incorporated into glycoproteins and glycolipids. nih.govnih.gov This approach has shown significant promise in preclinical research for manipulating cellular behavior and exploring therapeutic strategies. nih.govfrontiersin.org

N-acyl-modified mannosamine (B8667444) analogues, which differ in the length of their N-acyl side chain (e.g., N-propanoyl-D-mannosamine (ManNProp) and N-butanoyl-D-mannosamine (ManNBut)), have been successfully used to introduce unnatural sialic acids into cellular glycans. nih.gov The promiscuity of the enzymes in the sialic acid biosynthetic pathway allows for the metabolism of these analogues. nih.gov The incorporation of these modified sialic acids can have significant biological consequences. For example, treatment of neuronal cells with these analogues can reduce the expression of polysialic acid, a polymer of sialic acid that plays a crucial role in neuronal growth and differentiation. nih.gov

Thiol-modified ManNAc analogues represent another class of powerful tools for MGE. These analogues can install thiol groups onto the cell surface, enabling a variety of applications. For instance, peracetylated N-thiolglycolyl-d-mannosamine (Ac5ManNTGc) has been shown to result in the expression of thiol groups on the cell surface, which can then be used to promote cell adhesion to specific substrates. nih.gov Newer analogues with longer linker arms, such as Ac5ManNTProp and Ac5ManNTBut, have demonstrated increased potency in human neural and adipose stem cells. mdpi.com In human neural stem cells, Ac5ManNTProp was able to upregulate Wnt signaling pathways, while in human adipose stem cells, both Ac5ManNTProp and Ac5ManNTBut could suppress adipogenic differentiation. mdpi.com

Bioorthogonal MGE utilizes ManNAc analogues containing reactive groups, such as azides or alkynes. nih.gov These bioorthogonal functionalities, once incorporated into cell surface glycans, allow for specific chemical reactions with exogenously supplied probes, enabling applications such as cell tracking, imaging, and targeted drug delivery. nih.govfrontiersin.org This strategy has been widely applied in preclinical models to visualize glycan dynamics and to endow cells with new functionalities. nih.govfrontiersin.org

The table below provides examples of this compound analogues and their applications in preclinical systems.

| This compound Analogue | Preclinical System | Application | Effect | Reference |

| N-propanoyl-D-mannosamine (ManNProp) | Neuronal cells | Modulation of polysialic acid expression | Reduced neuronal growth and differentiation | nih.gov |

| N-butanoyl-D-mannosamine (ManNBut) | Neuronal cells | Modulation of polysialic acid expression | Reduced neuronal growth and differentiation | nih.gov |

| Peracetylated N-thiolglycolyl-d-mannosamine (Ac5ManNTGc) | Various cell lines | Cell surface modification | Promoted cell adhesion to specific substrates | nih.gov |

| Ac5ManNTProp | Human neural stem cells | Wnt signaling modulation | Upregulation of Wnt signaling | mdpi.com |

| Ac5ManNTBut | Human adipose stem cells | Differentiation modulation | Suppression of adipogenic differentiation | mdpi.com |

Q & A

Basic Research Questions

Q. How is N-Acetyl-D-mannosamine (ManNAc) synthesized for use in sialic acid production?